molecular formula C10H15NO B1471041 3-(2-Methoxyethyl)benzylamine CAS No. 1061650-42-7

3-(2-Methoxyethyl)benzylamine

Cat. No.: B1471041
CAS No.: 1061650-42-7
M. Wt: 165.23 g/mol
InChI Key: RBEPAYXEBWCUQK-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)benzylamine is an organic compound with the molecular formula C10H15NO. It is a member of the aromatic amines family, characterized by the presence of a benzylamine group substituted with a 2-methoxyethyl chain. This compound is a colorless liquid at room temperature and is known for its stability under standard conditions .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethyl)benzylamine typically involves the reaction of 2-methoxyethyl bromide with benzylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

C6H5CH2NH2+BrCH2CH2OCH3C6H5CH2NHCH2CH2OCH3+NaBr\text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{BrCH}_2\text{CH}_2\text{OCH}_3 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHCH}_2\text{CH}_2\text{OCH}_3 + \text{NaBr} C6​H5​CH2​NH2​+BrCH2​CH2​OCH3​→C6​H5​CH2​NHCH2​CH2​OCH3​+NaBr

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes to increase yield and reduce reaction time. One such method is the reductive amination of benzaldehyde with 2-methoxyethylamine in the presence of a hydrogenation catalyst, such as palladium on carbon (Pd/C), under hydrogen gas .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)benzylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkylamine.

    Substitution: The benzylamine group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkylamines.

    Substitution: Formation of halogenated or nitrated benzylamine derivatives.

Scientific Research Applications

3-(2-Methoxyethyl)benzylamine is utilized in various scientific research fields due to its unique properties:

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: The parent compound without the 2-methoxyethyl substitution.

    2-Methoxyethylamine: The amine with the 2-methoxyethyl group but without the benzyl substitution.

    N-Methylbenzylamine: A similar compound with a methyl group instead of the 2-methoxyethyl group.

Uniqueness

3-(2-Methoxyethyl)benzylamine is unique due to the presence of both the benzylamine and 2-methoxyethyl groups, which confer distinct chemical and physical properties. This dual functionality allows for a broader range of chemical reactions and applications compared to its simpler analogs.

Properties

IUPAC Name

[3-(2-methoxyethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-12-6-5-9-3-2-4-10(7-9)8-11/h2-4,7H,5-6,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEPAYXEBWCUQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC(=CC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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